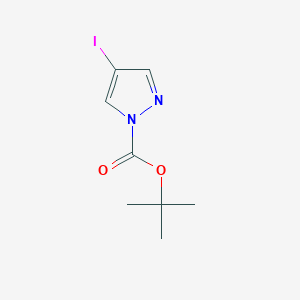

tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-iodopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCRIGRVTPLDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590364 | |

| Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121669-70-3 | |

| Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-iodopyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in the development of various biologically active compounds. This document details the experimental protocols for its preparation and outlines the analytical data confirming its structure and purity.

Synthesis

The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is typically achieved through the N-Boc protection of 4-iodo-1H-pyrazole. This reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[1][2] The reaction proceeds efficiently at room temperature.

The workflow for the synthesis is depicted in the following diagram:

Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate[2]:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the dichloromethane solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.

Characterization

The structure and purity of the synthesized tert-butyl 4-iodo-1H-pyrazole-1-carboxylate are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physical Properties

The key physical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁IN₂O₂ | [1] |

| Molecular Weight | 294.09 g/mol | [1] |

| Appearance | White crystals or white to yellow solid | [2][3] |

| Melting Point | 72-74 °C | [2] |

Spectroscopic Data

The spectroscopic data provides detailed structural information for the molecule.

The ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of atoms within the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 2: NMR Spectroscopic Data [2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | 1.57 | singlet | 9H, C(CH₃)₃ |

| 7.89 | doublet (J=0.6 Hz) | 1H, Ar-H | |

| 8.46 | doublet (J=0.6 Hz) | 1H, Ar-H | |

| ¹³C | 27.9 | C(C H₃)₃ | |

| 63.8 | C-4 (iodo-substituted) | ||

| 86.0 | C (CH₃)₃ | ||

| 135.9 | Ar-CH | ||

| 146.4 | Ar-CH | ||

| 148.8 | C=O |

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data [2]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 316.9757 | 316.9757 |

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development.

Compound Information

| Compound Name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate |

| Synonyms | 1-Boc-4-iodopyrazole, t-Butyl 4-iodo-1H-pyrazole-1-carboxylate |

| CAS Number | 121669-70-3 |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol [1][2] |

| Appearance | White to yellow or off-white solid/crystalline powder[3] |

| Melting Point | 67-70 °C[3][4] |

Spectroscopic Data

The following sections provide detailed spectroscopic data for the characterization of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for the title compound are summarized below. The spectra were recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[5]

Table 1: ¹H NMR Spectroscopic Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.46 | Doublet | 0.6 | 1H | H-5 (pyrazole ring) |

| 7.89 | Doublet | 0.6 | 1H | H-3 (pyrazole ring) |

| 1.57 | Singlet | - | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectroscopic Data [5]

| Chemical Shift (δ) ppm | Assignment |

| 148.8 | C=O (Boc) |

| 146.4 | C-5 (pyrazole ring) |

| 135.9 | C-3 (pyrazole ring) |

| 86.0 | -C (CH₃)₃ (Boc) |

| 63.8 | C-4 (pyrazole ring) |

| 27.9 | -C(C H₃)₃ (Boc) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data [5]

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M-Boc]⁺ |

| 167 | 2 | Not Assigned |

| 128 | 2 | Not Assigned |

| 67 | 17 | Not Assigned |

| 40 | 24 | Not Assigned |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data [5]

| Ionization Mode | Electrospray (ES) |

| **Calculated m/z for [M+Na]⁺ (C₈H₁₁IN₂NaO₂) ** | 316.9757 |

| Found m/z | 316.9757 |

Table 5: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Pyrazole ring (=C-H) |

| 3000-2850 | Medium | C-H stretch | tert-Butyl group (-C-H) |

| 1750-1735 | Strong | C=O stretch | Carbamate (Boc group) |

| 1600-1400 | Medium-Weak | C=C / C=N stretch | Pyrazole ring |

| 1470-1450 | Medium | C-H bend | tert-Butyl group |

| 1370-1350 | Medium | C-H rock | tert-Butyl group |

| 1320-1000 | Strong | C-O stretch | Carbamate |

| 1250-1020 | Medium | C-N stretch | Pyrazole ring / Carbamate |

| ~500-600 | Medium-Weak | C-I stretch | Iodo-group |

Experimental Protocols

The following section details the synthetic procedure for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

This procedure is a general method for the N-Boc protection of pyrazoles.[5]

Materials:

-

4-iodo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the dichloromethane solution with a saturated NaHCO₃ solution, followed by deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of the title compound.

Caption: Synthesis and characterization workflow for the target compound.

This guide provides essential data and methodologies for professionals working with tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, facilitating its use in further research and development.

References

- 1. appchemical.com [appchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Navigating the Spectroscopic Landscape of a Key Pharmaceutical Building Block: A Technical Guide to the ¹H and ¹³C NMR of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed data, experimental protocols, and a visual representation of the molecular structure to aid in spectroscopic interpretation.

Introduction

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazole ring substituted with an iodine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the introduction of the pyrazole moiety into larger, more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide focuses on the detailed characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and NMR Correlation

The structural features of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate directly influence its NMR spectra. The pyrazole ring contains two non-equivalent aromatic protons, while the Boc group gives rise to a characteristic singlet from the nine equivalent methyl protons. The carbon skeleton presents a unique set of signals, including those from the pyrazole ring, the Boc carbonyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Caption: Correlation diagram of ¹H and ¹³C NMR signals to the molecular structure.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 8.46 | d | 0.6 | 1H | H-5 (pyrazole) |

| 7.89 | d | 0.6 | 1H | H-3 (pyrazole) |

| 1.57 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)[1]

| Chemical Shift (δ) [ppm] | Assignment |

| 148.8 | C-5 (pyrazole) |

| 146.4 | C=O (Boc) |

| 135.9 | C-3 (pyrazole) |

| 86.0 | C (CH₃)₃ (Boc) |

| 63.8 | C-4 (pyrazole) |

| 27.9 | C(C H₃)₃ (Boc) |

Experimental Protocol

The following provides a representative experimental protocol for the acquisition of NMR data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Synthesis and Purification:

The title compound was synthesized by reacting 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate in the presence of a base.[1] A general procedure involves dissolving 4-iodo-1H-pyrazole and triethylamine in dichloromethane, followed by the addition of di-tert-butyl dicarbonate at room temperature and stirring overnight.[1] The reaction mixture is then washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1] The crude product is purified by recrystallization from n-hexane to yield white crystals.[1]

NMR Sample Preparation:

A sample of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

NMR Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1] The ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectra are typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. The well-resolved signals and clear structural correlations make NMR an invaluable tool for the characterization of this important synthetic intermediate. The detailed data and protocols herein serve as a practical reference for researchers engaged in the synthesis and application of pyrazole-containing molecules in drug discovery and development.

References

Mass Spectrometry Analysis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in synthetic chemistry. This document outlines its predicted fragmentation patterns under electrospray ionization (ESI), offers a detailed experimental protocol for its analysis, and visualizes the core processes for enhanced understanding.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate based on common fragmentation patterns of N-Boc protected compounds and iodo-heterocycles. The exact mass of the neutral molecule is 293.98700 Da.[1]

| Ion Description | Predicted m/z | Predicted Relative Abundance |

| [M+H]⁺ | 295.0 | Moderate |

| [M+Na]⁺ | 317.0 | High |

| [M-C₄H₈+H]⁺ | 239.0 | High |

| [M-Boc+H]⁺ | 195.0 | High |

| [C₄H₉]⁺ | 57.0 | High |

| [C₃H₂IN₂]⁺ | 192.9 | Low |

Table 1: Predicted Key Ions in Positive Ion Mode ESI Mass Spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₁IN₂O₂ | [2][3][4] |

| Molecular Weight | 294.09 g/mol | [2][3][5] |

| Exact Mass | 293.98700 Da | [1] |

| [M+Na]⁺ Calculated Exact Mass | 316.9757 Da | [6] |

| [M+Na]⁺ Found Exact Mass | 316.9757 Da | [6] |

Table 2: Key Physical and High-Resolution Mass Spectrometry (HRMS) Data.

Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and a general workflow for its mass spectrometric analysis.

Caption: Predicted ESI-MS Fragmentation Pathway.

Caption: General Experimental Workflow for MS Analysis.

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry.

1. Sample Preparation

-

Solvent Selection: Use high-purity (LC-MS grade) methanol or acetonitrile as the solvent.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration range of 1-10 µg/mL. For high-resolution mass spectrometry, a concentration of 1 µg/mL is often sufficient.

-

Additive (Optional): To promote the formation of specific adducts, a low concentration of an additive can be included in the final solution. For example, 0.1% formic acid can enhance protonation ([M+H]⁺), while a small amount of sodium acetate can increase the abundance of the sodium adduct ([M+Na]⁺).

2. Mass Spectrometer Configuration and Calibration

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Operate the electrospray ionization (ESI) source in positive ion mode.

-

Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range. This ensures high mass accuracy.

3. Data Acquisition Parameters

The following are typical starting parameters that may require optimization for a specific instrument.

-

Infusion Method: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 120 °C

-

Desolvation Temperature: 250 - 350 °C

-

Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/hr

-

Drying Gas (Nitrogen) Flow: 600 - 800 L/hr

-

Mass Range: Scan from m/z 50 to 500.

-

Acquisition Mode: Acquire data in full scan mode to obtain a survey of all ions. For fragmentation studies, perform tandem MS (MS/MS) experiments.

-

Collision Energy (for MS/MS): To study fragmentation, select the precursor ion of interest (e.g., m/z 295.0 for [M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

4. Data Analysis

-

Spectrum Processing: Use the instrument's software to process the raw data. This includes background subtraction and peak detection.

-

Molecular Ion Identification: Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and common adducts such as the sodium adduct ([M+Na]⁺).

-

Fragmentation Analysis: In the MS/MS spectrum, identify the fragment ions. The characteristic loss of isobutylene (56 Da) and the entire Boc group (100 Da) are expected for N-Boc protected compounds.[7][8]

-

Structural Confirmation: Compare the observed m/z values of the precursor and fragment ions with the theoretical values to confirm the structure of the compound. High-resolution data should yield mass accuracies within 5 ppm.

References

- 1. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. appchemical.com [appchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. It includes detailed experimental protocols for its synthesis and purification, explores its reactivity and applications as a key synthetic intermediate, and outlines essential safety information.

Core Physical and Chemical Properties

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis. Its physical state is typically a white to yellow or off-white solid, appearing as a powder or crystalline substance[1][2][3].

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | Powder or crystalline solid, White to Yellow | [1][2] |

| Melting Point | 67-70 °C | [1][4][5][6] |

| Boiling Point | 312.0 ± 34.0 °C (Predicted) | [1][4][5][6] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [1][4][5][6] |

| pKa | -3.01 ± 0.12 (Predicted) | [1][4][5][6] |

Table 2: Chemical and Structural Identifiers

| Identifier | Value | Reference |

| CAS Number | 121669-70-3 | [1] |

| Molecular Formula | C₈H₁₁IN₂O₂ | [3][5][7] |

| Molecular Weight | 294.09 g/mol | [5][7] |

| InChI | InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | [2][3][5] |

| InChIKey | WRCRIGRVTPLDDD-UHFFFAOYSA-N | [2][3][5] |

| SMILES | CC(C)(C)OC(=O)N1C=C(I)C=N1 | [5][7] |

| Synonyms | 1-Boc-4-iodopyrazole, TERT-BUTYL 4-IODOPYRAZOLE-1-CARBOXYLATE | [1][3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Table 3: NMR and Mass Spectrometry Data

| Technique | Data (Solvent: DMSO-d₆) | Reference |

| ¹H NMR (400 MHz) | δ: 1.57 (s, 9H, 3×CH₃), 7.89 (d, J 0.6 Hz, 1H, Ar-H), 8.46 (d, J 0.6 Hz, 1H, Ar-H) | [8] |

| ¹³C NMR (100 MHz) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [8] |

| Mass Spec (m/z) | 194 (M-Boc, 100%), 167 (2%), 128 (2%), 67 (17%), 40 (24%) | [8] |

| HRMS (ES) | Calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; Found: 316.9757 | [8] |

Synthesis and Purification

The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the N-protection of 4-iodo-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 4-iodo-1H-pyrazole[8]

-

Materials : 4-iodo-1H-pyrazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water (H₂O), Anhydrous Sodium Sulfate (Na₂SO₄), n-hexane.

-

Procedure :

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the dichloromethane layer with a saturated NaHCO₃ solution, followed by deionized H₂O.

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.[8] A reported yield for this reaction is 78.5%.[8]

-

An alternative protocol involves dissolving 4-iodopyrazole in THF with Et₃N and adding di-tert-butyl dicarbonate at room temperature, which reportedly yields the product in 2 hours.[5]

References

- 1. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]

- 3. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. tert-Butyl 4-iodopyrazole-1-carboxylate CAS#: 121669-70-3 [m.chemicalbook.com]

- 5. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 6. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. GSRS [gsrs-dev-public.ncats.io]

- 8. arkat-usa.org [arkat-usa.org]

In-Depth Technical Guide: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, with CAS number 121669-70-3, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, a strategically placed iodine atom, and a tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal starting material for the synthesis of a wide array of complex molecules. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the iodine atom at the 4-position allows for facile introduction of various functional groups through cross-coupling reactions, while the Boc group provides a stable yet readily cleavable protection for the pyrazole nitrogen.

This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

Chemical Name: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate Synonyms: 1-Boc-4-iodopyrazole, TERT-BUTYL 4-IODOPYRAZOLE-1-CARBOXYLATE[3][4] CAS Number: 121669-70-3 Molecular Formula: C₈H₁₁IN₂O₂[3] Molecular Weight: 294.09 g/mol [3]

The structure of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is characterized by a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A tert-butyloxycarbonyl (Boc) group is attached to one of the nitrogen atoms, serving as a protecting group. An iodine atom is substituted at the C4 position of the pyrazole ring.

Table 1: Physicochemical Properties of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

| Property | Value | Reference(s) |

| Appearance | White to yellow solid/powder or crystalline | [4] |

| Melting Point | 67-70 °C | [4] |

| Boiling Point (Predicted) | 312.0 ± 34.0 °C | [4] |

| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dichloromethane and THF. | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [5] |

Synthesis and Characterization

General Synthesis Protocol

The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is typically achieved through the N-protection of 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O).[1]

Experimental Protocol: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate [1]

-

Materials:

-

4-iodo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-hexane

-

-

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.

-

Characterization Data

Table 2: Spectroscopic Data for tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.57 (s, 9H, 3×CH₃), 7.89 (d, J = 0.6 Hz, 1H, Ar-H), 8.46 (d, J = 0.6 Hz, 1H, Ar-H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [1] |

| Mass Spectrometry (HRMS-ES) | m/z calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757 | [1] |

Role in Drug Discovery and Development

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate is a valuable intermediate in the synthesis of various biologically active compounds. The C-I bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[6]

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.[6] The JAK-STAT signaling pathway is a crucial regulator of cellular processes like inflammation and immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[6]

The synthesis of many JAK inhibitors involves the functionalization of a pyrazole core to interact with the ATP-binding site of the kinase. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate serves as a key starting material for introducing the necessary side chains to achieve high potency and selectivity.[6]

Workflow for Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [6]

-

Materials:

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

-

SPhos (0.06 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

-

Procedure:

-

To a flame-dried sealed tube, add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Seal the vessel and purge with an inert gas (e.g., argon) for 15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and purify the product by column chromatography.

-

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK-STAT Signaling Pathway

Caption: JAK-STAT signaling pathway inhibition.

Pyrazole-based inhibitors synthesized from tert-butyl 4-iodo-1H-pyrazole-1-carboxylate can be designed to bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

Safety Information

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

| Category | Statement(s) | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3) is a key building block in modern medicinal chemistry. Its well-defined structure and versatile reactivity, particularly at the 4-position, enable the efficient synthesis of complex molecular architectures with a wide range of biological activities. Its application in the development of kinase inhibitors, such as those targeting the JAK-STAT pathway, highlights its importance in the ongoing search for novel therapeutics for various diseases. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug discovery and development.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate - CAS:121669-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. benchchem.com [benchchem.com]

Synthesis of 1-Boc-4-iodopyrazole from 4-iodopyrazole

Abstract: This guide provides a detailed technical overview for the synthesis of 1-Boc-4-iodopyrazole, a valuable intermediate in medicinal chemistry and drug development. The Boc (tert-butyloxycarbonyl) protection of the 4-iodopyrazole nitrogen is a crucial step for subsequent functionalization, enabling the synthesis of complex molecular architectures. This document outlines a standard and reliable protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to aid researchers and scientists in its practical application.

Synthesis Overview

The synthesis of 1-Boc-4-iodopyrazole from 4-iodopyrazole is an N-protection reaction. This transformation is typically achieved by treating the starting pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common and effective base for this reaction is triethylamine (Et₃N), and the reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM).[1] The reaction proceeds at room temperature, offering a mild and efficient method for preparing the desired N-protected product.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and stoichiometry for the Boc protection of 4-iodopyrazole.

| Parameter | Details | Source |

| Starting Material | 4-Iodopyrazole | - |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Stoichiometry | 4-Iodopyrazole (1 equiv.), Boc₂O (1.2 equiv.), Et₃N (1.5 equiv.) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Work-up | Aqueous wash with saturated NaHCO₃ and deionized H₂O | [1] |

Detailed Experimental Protocol

This protocol is based on a general procedure for the N-Boc protection of pyrazole derivatives.[1]

Materials:

-

4-Iodopyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 4-iodopyrazole (1 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.). Stir the solution at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equiv.) to the reaction mixture at room temperature.

-

Reaction: Allow the mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with deionized H₂O.[1]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄.[1] Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude tert-butyl 4-iodo-1H-pyrazole-1-carboxylate can be purified by column chromatography on silica gel if required.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-Boc-4-iodopyrazole.

Caption: Workflow for the synthesis of 1-Boc-4-iodopyrazole.

References

Navigating the Solubility Landscape of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, standardized protocol for its experimental determination, and offers a framework for the systematic recording of solubility data.

Introduction to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, also known as N-Boc-4-iodopyrazole, is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom and protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a versatile reagent in cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of the pyrazole moiety into a wide range of molecular scaffolds. Given its application in organic synthesis, understanding its behavior in different solvent systems is a fundamental prerequisite for its effective use.

While specific quantitative solubility data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in a range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary tools for researchers to generate this crucial data in their own laboratories.

Framework for Solubility Data Presentation

To facilitate systematic and comparable solubility studies, it is recommended that experimentally determined data be recorded in a structured format. The following table serves as a template for researchers to document their findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Dichloromethane (DCM) | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Methanol | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC, Gravimetric | |||

| e.g., Heptane | e.g., 25 | e.g., HPLC, Gravimetric |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.

Materials and Equipment

-

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporation dish, oven, desiccator)

Procedure

-

Preparation: Add an excess amount of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant, recorded temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.[1]

-

Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis:

-

Gravimetric Method: Accurately weigh a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. Dry the residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved. Cool the dish in a desiccator before re-weighing. The difference in weight corresponds to the mass of the dissolved solid.

-

HPLC Method: Prepare a series of standard solutions of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate of known concentrations in the same solvent. Accurately dilute a known volume of the filtered saturated solution. Analyze the standard solutions and the diluted sample solution by HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the results from the analysis.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Good Laboratory Practices for Accurate Solubility Measurement

To ensure the accuracy and reliability of solubility data, adherence to good laboratory practices is essential.

-

Purity of Compound and Solvents: Use a well-characterized, high-purity sample of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and analytical grade solvents. Impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration of the solute no longer changes over time.

-

Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or decomposition has occurred during the equilibration process.

-

Accurate Measurements: Use calibrated analytical balances, volumetric glassware, and analytical instrumentation.

-

Proper Phase Separation: Ensure complete removal of undissolved solid particles before analysis, as their presence will lead to an overestimation of solubility.

By following the methodologies outlined in this guide, researchers can generate high-quality, reliable solubility data for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, thereby facilitating its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols: The Utility of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in Suzuki-Miyaura Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this heterocycle is crucial for developing novel therapeutic agents. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate serves as a versatile and key building block in this endeavor. The presence of an iodine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust method for forming carbon-carbon bonds.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances stability and solubility, and can be readily removed post-coupling, making this reagent highly valuable in synthetic and drug discovery workflows.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[1] The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step to the palladium(0) catalyst, often leading to milder reaction conditions compared to bromo- or chloro-analogs.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system.[1]

-

Catalyst and Ligand: A variety of palladium catalysts are effective. Palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[1][4] Alternatively, palladium(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂) can be combined with phosphine ligands. Bulky, electron-rich phosphine ligands like SPhos are often employed to promote high catalytic activity.[5][6]

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases are typically used, with common choices including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[1][5][6]

-

Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, 1,2-dimethoxyethane (DME)/water, and dimethylformamide (DMF)/water.[1][6]

-

Potential Side Reactions: While the C-I bond is highly reactive, it can also make the substrate susceptible to side reactions, most notably hydrodehalogenation (replacement of iodine with hydrogen).[3][7] Careful optimization of reaction conditions is key to minimizing this pathway.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives, which are applicable to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield | Reference(s) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 120 | 2 - 18 | Good to Excellent | [5][6] |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 6 | Not Specified | [1] |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 (MW) | 0.1 - 0.2 | Not Specified | [1] |

| Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | Reflux | 48 | ~56% | [4] |

Experimental Protocols

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol outlines a general procedure adapted from methodologies for coupling 4-iodopyrazole derivatives.[1][5][6]

Materials:

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (0.02 - 0.05 equiv) and SPhos (0.04 - 0.10 equiv) OR Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk tube or sealed vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the corresponding boronic acid, the palladium catalyst/ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[1][5]

-

Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.[5][6]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[1][5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]

-

Purify the crude residue by column chromatography on silica gel to yield the desired 4-substituted pyrazole product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient alternative using microwave irradiation.[1]

Materials:

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv, e.g., 0.5 mmol)

-

Arylboronic acid (1.0 equiv, e.g., 0.5 mmol)

-

Pd(PPh₃)₄ (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 3 mL DME, 1.2 mL H₂O)

-

Microwave vial

Procedure:

-

To a microwave vial, add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and the arylboronic acid.[1]

-

Add Pd(PPh₃)₄ and Cs₂CO₃ to the vial.[1]

-

Add the solvent system (DME and water).

-

Purge the vial with nitrogen, then seal it securely.[1]

-

Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90 °C) for 5-12 minutes.[1]

-

Monitor reaction progress by TLC.

-

Upon completion, cool the vial to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Sonogashira Coupling Using tert-Butyl 4-Iodo-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Sonogashira coupling reactions using tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. This versatile building block is instrumental in the synthesis of various 4-alkynyl-1H-pyrazole derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The use of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as the aryl halide partner is particularly advantageous due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to bromo- or chloro-analogs.[2] The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen prevents potential side reactions and catalyst inhibition that can occur with N-H acidic protons.[3]

Key Reaction Parameters

Successful Sonogashira couplings of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate are dependent on several factors:

-

Catalyst System: A combination of a palladium(0) source and a copper(I) salt is standard. Commonly used catalysts include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

-

Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves as both a base to deprotonate the terminal alkyne and as a solvent.

-

Solvent: While the amine base can often serve as the solvent, other anhydrous solvents like DMF, THF, or dioxane can be employed.

-

Temperature: These reactions can often be run at room temperature, although gentle heating may be required for less reactive substrates.[2]

-

Inert Atmosphere: To prevent oxidative homo-coupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation, the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Below are detailed protocols for the synthesis of the starting material and a general procedure for its use in Sonogashira coupling reactions.

Synthesis of tert-Butyl 4-Iodo-1H-pyrazole-1-carboxylate

This procedure is adapted from the literature and describes the N-Boc protection of 4-iodo-1H-pyrazole.[4]

Materials:

-

4-Iodo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight.

-

Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.

-

Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.[4]

General Protocol for Sonogashira Coupling

This is a general and robust protocol for the coupling of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate with various terminal alkynes.[3]

Materials:

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Ethyl acetate

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous triethylamine via syringe, followed by the terminal alkyne (1.2 equiv.).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired tert-butyl 4-(alkynyl)-1H-pyrazole-1-carboxylate product.

Data Presentation

While specific data for the Sonogashira coupling of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is not extensively available in the cited literature, the following table presents results for the coupling of phenylacetylene with structurally similar N-protected iodopyrazoles to provide an indication of expected yields under standard conditions.[5]

| Entry | Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp. | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-4-bromo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 64 |

| 2 | 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 58 |

| 3 | N-Boc-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 65 |

Data adapted from ARKIVOC 2014, (vi), 54-71.[5] These examples are provided as representative results for similar substrates.

Visualizations

Sonogashira Coupling Experimental Workflow

Caption: Workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

References

The Versatile Role of tert-Butyl 4-Iodo-1H-pyrazole-1-carboxylate in Modern Pharmaceutical Synthesis

Introduction

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate has emerged as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural features, particularly the presence of a reactive iodine atom at the 4-position and a protecting tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen, make it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. The pyrazole scaffold is a common motif in numerous biologically active compounds, and the ability to functionalize it at a specific position is of paramount importance in drug discovery.[1][2][3] This document provides a comprehensive overview of the applications of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, complete with detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate is a white crystalline solid with a melting point in the range of 72-74 °C.[4][5] The Boc protecting group enhances its solubility in common organic solvents and prevents unwanted side reactions at the pyrazole nitrogen, which could otherwise act as a ligand for transition metal catalysts.[6]

Table 1: Physicochemical and Spectroscopic Data for tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁IN₂O₂ | [7] |

| Molecular Weight | 294.09 g/mol | [7][8] |

| Appearance | White crystals or powder | [4][5][9] |

| Melting Point | 72-74 °C | [4][5] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.57 (s, 9H), 7.89 (d, J=0.6 Hz, 1H), 8.46 (d, J=0.6 Hz, 1H) | [4][5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [4] |

| HRMS (ESI) | [M+Na]⁺ calculated: 316.9757, found: 316.9757 | [4][5] |

Key Applications in Pharmaceutical Synthesis

The high reactivity of the carbon-iodine bond in tert-butyl 4-iodo-1H-pyrazole-1-carboxylate makes it an ideal substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures often required for therapeutic efficacy.[2][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyrazole ring.[1][6] This is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 8. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate - CAS:121669-70-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Application Notes: Synthesis of Crizotinib Intermediates via tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Introduction

Crizotinib (PF-02341066) is a potent, orally administered dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition Factor (c-Met) tyrosine kinases.[1] It is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2] The synthesis of Crizotinib involves the construction of a core structure that links a substituted aminopyridine moiety to a piperidinyl-pyrazole group. This document provides detailed protocols and application notes for a key synthetic strategy that utilizes tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as a pivotal building block. The central transformation in this route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the critical C-C bond between the pyrazole and pyridine rings, followed by a final deprotection step.

Synthetic Pathway Overview

The described synthetic approach focuses on the coupling of two advanced intermediates. The first is tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, which serves as the electrophilic partner. The second is a boronic acid or ester derivative of the chiral aminopyridine fragment of Crizotinib. The key steps are:

-

BOC Protection: Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate from 4-iodopyrazole to activate the molecule for subsequent coupling and protect the pyrazole nitrogen.

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form the bond between the pyrazole ring and the substituted pyridine ring.

-

BOC Deprotection: Removal of the tert-butoxycarbonyl (BOC) protecting group to yield the final piperidine moiety of the Crizotinib core structure.

Data Presentation

Quantitative data for the key transformations are summarized in the tables below, providing a comparative overview of reaction conditions and outcomes.

Table 1: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

| Reactant | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Iodopyrazole | (Boc)₂O, Et₃N | THF | Room Temp. | 2 h | 100 | [3] |

| 4-Iodopyrazole | (Boc)₂O, Et₃N | Dichloromethane | Room Temp. | Overnight | 78.5 | [4] |

Table 2: Suzuki-Miyaura Coupling for BOC-Protected Crizotinib Precursor Synthesis

| Pyrazole Derivative | Boronic Ester Partner | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 5-bromo-3-(...)amino-pyridine derivative | 4-(4-(...)-1H-pyrazol-1-yl)-1-Boc-pyridine | Pd(Ph₃P)₂Cl₂ | Na₂CO₃ (aq) | DMF | 60°C | 6 h | 79.4 (HPLC) | [5] |

| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90°C (Microwave) | 5-12 min | Not specified | [6] |

Table 3: BOC-Deprotection of Crizotinib Intermediates

| Substrate | Reagent | Solvent | Temperature | Time | Conversion/Yield (%) | Reference |

| BOC-protected Crizotinib | TFA | Dichloromethane | Not specified | Not specified | Not specified | [7] |

| BOC-protected Crizotinib precursor | 3M HCl | DMF | 160°C | 10 min | >99 (Conversion) | [8] |

| N-BOC Pyrazoles | NaBH₄ | Ethanol | Room Temp. | Not specified | 75-98 (Yield) | [9] |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

This protocol describes the protection of the pyrazole nitrogen with a BOC group.

-

Dissolve 4-iodopyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).[3]

-

Add triethylamine (Et₃N) (1.5 equiv.) to the solution.[3]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the mixture at room temperature.[3]

-

Stir the reaction mixture for 2 hours at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The product is often obtained in high purity and can be used directly in the next step after removal of salts.[3] For higher purity, recrystallization from n-hexane can be performed.[4]

Protocol 2: Suzuki-Miyaura Coupling for Synthesis of BOC-Protected Crizotinib

This protocol outlines a general procedure for the palladium-catalyzed coupling of the iodo-pyrazole with a boronic ester partner.

-

To a reaction vessel, add the 5-bromo- or 5-boronic ester derivative of the aminopyridine core (1.0 equiv.), the corresponding pyrazole coupling partner (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) (1.0 equiv.), and a suitable solvent such as dimethylformamide (DMF).[5]

-

Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.

-

Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (3.0 equiv.).[5]

-

Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (Pd(Ph₃P)₂Cl₂) (0.025 equiv.).[5]

-

Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC/HPLC analysis indicates the consumption of starting materials.[5]

-

After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired BOC-protected Crizotinib precursor.

Protocol 3: BOC Deprotection of the Piperidine Moiety

This protocol describes the final step to remove the BOC protecting group.

-

Dissolve the BOC-protected Crizotinib precursor (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[7][8]

-

Method A (TFA): Cool the DCM solution to 0°C and add trifluoroacetic acid (TFA) (typically 5-10 equivalents or as a 10-20% solution in DCM) dropwise.[7] Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Method B (HCl): Add a solution of hydrochloric acid (e.g., 3M HCl) to the DMF solution.[8] Heat the mixture to a high temperature (e.g., 160°C) for a short duration (e.g., 10 minutes) to ensure complete deprotection.[8]

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) if using acidic workup.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final Crizotinib intermediate, which can be further purified by crystallization or chromatography.

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Application of Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a key heterocyclic building block in the discovery and development of novel agrochemicals. The pyrazole scaffold is a "privileged" structure, frequently found in commercial fungicides, herbicides, and insecticides due to its ability to interact with a wide range of biological targets. The presence of an iodine atom at the 4-position offers a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen facilitates controlled reactions and can be readily removed under acidic conditions when required.

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in the synthesis of potential agrochemicals, with a focus on fungicides targeting the succinate dehydrogenase (SDH) enzyme.

Data Presentation

Table 1: Synthesis and Yield of Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-iodo-1H-pyrazole | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Room Temperature, overnight | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 78.5 | [1][2] |

Table 2: Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| 8j | Alternaria solani | 3.06 | [3] |

| 7h | Sclerotinia sclerotiorum | 7.80 | [4] |

| 5e | Rhizoctonia solani | 0.06 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

This protocol describes the N-protection of 4-iodo-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-iodo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-hexane

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.[1][2]

-

Stir the reaction mixture overnight at room temperature.[1][2]

-

Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.[1][2]

-

Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[1][2]

-

Purify the crude product by recrystallization from n-hexane to obtain tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.[1][2]

Protocol 2: Synthesis of a 4-Alkynylpyrazole Intermediate via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a protected 4-iodopyrazole with a terminal alkyne, a key step in the synthesis of various potential agrochemicals.

Materials:

-

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of triethylamine and DMF, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 4-alkynylpyrazole derivative.

Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This protocol describes the conversion of a pyrazole carboxylic acid (which can be obtained from the corresponding 4-substituted pyrazole intermediate) to a pyrazole carboxamide, a common toxophore in SDHI fungicides.

Materials:

-

4-substituted-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Substituted aniline

-

Triethylamine or pyridine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane

Procedure:

-

Acid Chloride Formation: Convert the 4-substituted-1H-pyrazole-3-carboxylic acid to the corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. Remove the excess chlorinating agent under reduced pressure.

-

Amide Formation: Dissolve the resulting pyrazole acid chloride in an anhydrous solvent like THF or dichloromethane.

-

In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Mandatory Visualization

Caption: Synthetic workflow for a potential pyrazole carboxamide fungicide.

References

Large-Scale Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: Application Notes and Protocols

Introduction